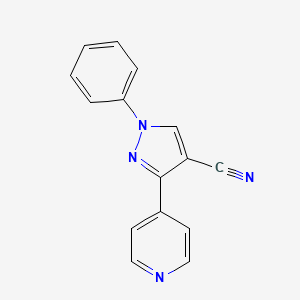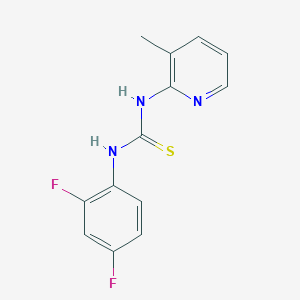
1-phenyl-3-(4-pyridinyl)-1H-pyrazole-4-carbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-phenyl-3-(4-pyridinyl)-1H-pyrazole-4-carbonitrile is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as PP2A inhibitor, and it has been found to have a wide range of biological activities.
作用机制
The mechanism of action of 1-phenyl-3-(4-pyridinyl)-1H-pyrazole-4-carbonitrile involves the inhibition of PP2A activity. PP2A is a critical enzyme that regulates various cellular processes, including cell growth, division, and differentiation. The inhibition of PP2A activity by 1-phenyl-3-(4-pyridinyl)-1H-pyrazole-4-carbonitrile leads to the activation of several signaling pathways that promote cell growth and division.
Biochemical and Physiological Effects:
1-phenyl-3-(4-pyridinyl)-1H-pyrazole-4-carbonitrile has been found to have several biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and induce apoptosis, which is a programmed cell death mechanism. It has also been found to have anti-inflammatory properties and has been shown to reduce the production of pro-inflammatory cytokines.
实验室实验的优点和局限性
One of the significant advantages of using 1-phenyl-3-(4-pyridinyl)-1H-pyrazole-4-carbonitrile in lab experiments is its ability to inhibit PP2A activity selectively. This compound has been found to have a higher affinity for PP2A than other phosphatases, making it a useful tool in studying the role of PP2A in various cellular processes. However, one of the limitations of using this compound is its potential toxicity, which can affect the viability of cells in culture.
未来方向
1-phenyl-3-(4-pyridinyl)-1H-pyrazole-4-carbonitrile has several potential future directions for scientific research. One area of interest is the development of new anti-cancer therapies that target PP2A inhibition. Another area of interest is the study of the role of PP2A in other cellular processes, such as metabolism and DNA repair. Additionally, there is a need for further research into the potential toxicity of this compound and its effects on normal cells.
In conclusion, 1-phenyl-3-(4-pyridinyl)-1H-pyrazole-4-carbonitrile is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. Its ability to selectively inhibit PP2A activity makes it a useful tool in studying the role of PP2A in various cellular processes. Further research is needed to explore the potential applications of this compound in the development of new anti-cancer therapies and the study of other cellular processes.
合成方法
The synthesis of 1-phenyl-3-(4-pyridinyl)-1H-pyrazole-4-carbonitrile is a complex process that involves several steps. The most common method of synthesis is through the reaction of 4-pyridinecarbonitrile, phenylhydrazine, and ethyl acetoacetate in the presence of a catalyst such as potassium carbonate. The reaction takes place under reflux conditions, and the resulting compound is then purified using column chromatography.
科学研究应用
1-phenyl-3-(4-pyridinyl)-1H-pyrazole-4-carbonitrile has been extensively studied for its potential applications in various fields of scientific research. It has been found to have anti-cancer properties, and it has been shown to inhibit the activity of protein phosphatase 2A (PP2A), which is a critical enzyme that regulates cell growth and division. PP2A is a tumor suppressor, and its inhibition has been found to promote cancer cell growth.
属性
IUPAC Name |
1-phenyl-3-pyridin-4-ylpyrazole-4-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10N4/c16-10-13-11-19(14-4-2-1-3-5-14)18-15(13)12-6-8-17-9-7-12/h1-9,11H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQNJWLJUPACWPX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C=C(C(=N2)C3=CC=NC=C3)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Phenyl-3-pyridin-4-ylpyrazole-4-carbonitrile | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[2-(2,3-dihydro-1H-inden-5-yloxy)ethyl]-1H-1,2,4-triazole](/img/structure/B5704675.png)

![3-(2-{[2-nitro-4-(1,1,3,3-tetramethylbutyl)phenoxy]acetyl}carbonohydrazonoyl)phenyl 1,3-benzodioxole-5-carboxylate](/img/structure/B5704686.png)
![5-(4-chlorophenyl)-N,N-dimethylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B5704693.png)
![2-(3-pyridinylcarbonyl)-N-[2-(trifluoromethyl)phenyl]hydrazinecarbothioamide](/img/structure/B5704702.png)

![9-(benzyloxy)-7-methyl-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B5704729.png)
![2-({2-[4-(3-chlorophenyl)-1-piperazinyl]-2-oxoethyl}thio)-4-methylpyrimidine](/img/structure/B5704733.png)


![N-[4-chloro-3-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]-2-methylpropanamide](/img/structure/B5704746.png)
![N-{[(2-chlorophenyl)amino]carbonothioyl}-4-methoxybenzamide](/img/structure/B5704758.png)
![5-[(2,6-difluorobenzyl)oxy]-4,7-dimethyl-2H-chromen-2-one](/img/structure/B5704763.png)
